![molecular formula C11H12N2O2 B174093 Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 101820-69-3](/img/structure/B174093.png)
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS 101820-69-3) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It is a key intermediate in synthesizing pharmaceuticals such as minodronic acid, a bisphosphonate used to treat osteoporosis . The compound is synthesized via a copper-catalyzed cyclization reaction between 2-aminopyridine and 4-chloroacetoacetic acid ethyl ester, which improves yield (up to 78% in optimized conditions) and reduces impurities . Its physical properties include a storage recommendation at room temperature in dry conditions, with a hazard classification of H302 (harmful if swallowed) .
Méthodes De Préparation
Catalytic Hydrogenation: The Foundation of Efficient Synthesis
The primary route for synthesizing ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate involves catalytic hydrogenation of halogenated precursors. This method leverages transition metal catalysts to facilitate the removal of halogen atoms (e.g., chlorine, bromine) while preserving the integrity of the imidazo[1,2-a]pyridine core .
Mechanism of Dehalogenation
The reaction typically employs a halogenated intermediate, such as 3-(halomethyl)imidazo[1,2-a]pyridine, which undergoes reductive dehalogenation in the presence of hydrogen gas. Palladium catalysts, supported on inert materials like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), provide active sites for hydrogen dissociation and subsequent halogen removal . The general reaction pathway can be summarized as:
{10}\text{H}{9}\text{N}{2}\text{X} + \text{H}{2} \xrightarrow{\text{Pd/CaCO}3} \text{C}{9}\text{H}{10}\text{N}{2}\text{O}_{2} + \text{HX} \quad (\text{X = Cl, Br})
Catalyst Performance and Optimization
Catalyst selection profoundly impacts yield and reaction kinetics. The patent CN111057052A highlights the following catalyst systems:
Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|
Pd/CaCO₃ | 93.5 | 1.5–2 | 40–50 |
Pd/BaSO₄ | 90.2 | 2–2.5 | 45–55 |
Pd/K₂CO₃ | 85.7 | 3 | 50–60 |
Calcium carbonate-supported palladium (Pd/CaCO₃) emerges as the optimal choice due to its high surface area and stability under acidic conditions . Barium sulfate (Pd/BaSO₄) offers comparable efficiency but requires slightly elevated temperatures.
Solvent | Reaction Rate (h⁻¹) | Yield (%) | Byproducts (%) |
---|---|---|---|
Ethanol | 0.65 | 93.5 | <1 |
Isopropanol | 0.58 | 89.3 | 1.2 |
Methanol | 0.72 | 87.6 | 2.5 |
n-Butanol | 0.45 | 82.1 | 3.8 |
Ethanol’s superior performance stems from its optimal dielectric constant (ε = 24.3), which enhances ionic intermediates’ stability without promoting side reactions .
Industrial-Scale Synthesis: Process Intensification and Cost Reduction
Scalability is critical for pharmaceutical intermediates. The patented method emphasizes:
Continuous Hydrogenation Reactors
Tubular reactors with immobilized Pd/CaCO₃ catalysts enable continuous operation, reducing downtime associated with batch processes. Key parameters include:
-
Residence time : 2–3 hours.
-
Hydrogen pressure : 1–2 bar.
-
Catalyst loading : 5–7 wt%.
Byproduct Management
The formation of hydrogen halides (HX) is mitigated via in-situ neutralization with weak bases like sodium carbonate (Na₂CO₃). This avoids corrosion in stainless-steel reactors and simplifies waste treatment .
Post-Reaction Processing: Purification and Crystallization
Isolation of the final product involves:
-
Filtration : Removal of the heterogeneous catalyst via vacuum filtration.
-
Concentration : Rotary evaporation under reduced pressure (20–30 mbar) to recover ethanol.
-
Crystallization : Dissolution in hot anhydrous ethanol followed by cooling to 0–5°C, yielding >99% pure crystals .
Comparative Analysis of Synthesis Routes
While catalytic hydrogenation dominates industrial production, alternative methods include:
Grignard Reagent-Based Alkylation
This approach uses imidazo[1,2-a]pyridine-3-carbaldehyde and ethyl magnesium bromide. However, it suffers from:
-
Low yields (60–70%) due to over-alkylation.
-
Sensitivity to moisture , requiring stringent anhydrous conditions .
Enzymatic Esterification
Emerging biocatalytic methods employ lipases to esterify 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. While environmentally friendly, enzymatic routes face challenges in:
Analyse Des Réactions Chimiques
2.1. Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester undergoes hydrolysis under basic or acidic conditions:
-
Conditions : NaOH (2M), 80°C, 4 h → 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
2.2. Amidation Reactions
The ester reacts with amines to form acetamide derivatives, critical in drug discovery:
-
Example : Reaction with 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine
2.3. C3-Alkylation via Aza-Friedel-Crafts Reaction
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate participates in three-component reactions for C3 functionalization:
-
Reactants : Aldehydes, cyclic amines (e.g., morpholine)
-
Catalyst : Y(OTf)₃ (5 mol%), 80°C, 24 h
-
Mechanism : Iminium ion formation → nucleophilic attack at C3 position
Substrate | Product Yield | Reference |
---|---|---|
Benzaldehyde | 78% | |
4-Chlorobenzaldehyde | 72% |
Comparative Reactivity Insights
Applications De Recherche Scientifique
Anti-Osteoporosis Drug Development
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate serves as an important intermediate in the synthesis of minodronic acid, a third-generation bisphosphonate used to treat osteoporosis. The compound's structure allows it to effectively inhibit bone resorption, making it a valuable component in osteoporosis therapies. Research indicates that minodronic acid exhibits anti-bone absorption activity significantly higher than earlier bisphosphonates, with efficacy rates 100-1000 times greater than pamidronate .
Anti-Inflammatory Properties
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as anti-inflammatory agents. These compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory responses. The pharmacological evaluation demonstrated that these derivatives could effectively reduce pro-inflammatory cytokine levels both in vitro and in vivo .
Synthesis Techniques
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient generation of bioactive compounds. These reactions are advantageous due to their ability to produce multiple products from fewer steps compared to traditional methods. For instance, a one-pot synthesis approach has been developed that yields high purity and efficiency for this compound .
Chemical Characteristics
The molecular formula of this compound is C11H12N2O2, with a molecular weight of 204.23 g/mol. It is characterized by its unique imidazo[1,2-a]pyridine structure, which contributes to its biological activities and chemical reactivity .
Luminogenic Properties
Recent innovations have explored the use of imidazo[1,2-a]pyridine derivatives in material science as dual-state emissive (DSE) luminogens. These materials have potential applications in bioimaging and sensing technologies due to their ability to emit light under different conditions. The design of these compounds aims to enhance their luminescent properties for practical applications such as moisture detection and optoelectronic devices .
Case Studies
Mécanisme D'action
The mechanism of action of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the imidazo[1,2-a]pyridine core or the ester group, leading to variations in melting points , solubility , and reactivity (Table 1).
Table 1: Comparative Analysis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate and Derivatives
Impact of Substituents on Properties
- Halogenation : Bromo or chloro substituents (e.g., 6-bromo or 6,8-dichloro derivatives) increase molecular weight and polarity, lowering melting points (e.g., 92–93°C for dichloro derivative vs. >300°C for benzimidazole-fused analogs) . These groups enhance electrophilicity , making the compounds suitable for cross-coupling reactions in drug synthesis .
- Fused Rings : Derivatives like compound 5q exhibit exceptionally high melting points (>300°C) due to extended π-conjugation and rigid planar structures, which improve thermal stability .
- Ester Group Variation : Replacement of ethyl with methyl esters (e.g., Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate) marginally affects solubility but may alter metabolic stability .
Spectral and Crystallographic Differences
- IR Spectroscopy : this compound shows characteristic C-O ester stretches at 1030 and 795 cm⁻¹ , while fused-ring analogs (e.g., 5q ) display additional N-H and C=O stretches near 3300 and 1671 cm⁻¹ .
- ¹H NMR : Aromatic protons in ethyl acetate derivatives resonate at δ 7.12–7.39 ppm , whereas methyl-substituted analogs show upfield shifts for alkyl groups (e.g., δ 2.20 for CH₃ in 5r ) .
- Crystallography : The dihedral angle between the imidazo[1,2-a]pyridine core and substituents varies significantly. For example, Ethyl (imidazo[1,2-a]pyridin-3-yl)acetate (BEGTUE) has a 38.6° dihedral angle , influencing molecular packing and intermolecular interactions .
Activité Biologique
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Overview of the Compound
This compound has the molecular formula CHNO and features an imidazo[1,2-a]pyridine ring system fused with an ethyl acetate group. This unique structure contributes to its potential as a bioactive agent.
Biological Activities
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines with IC values in the low micromolar range .
- Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains. In vitro studies suggest it may be effective against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like streptomycin .
- Anti-inflammatory Effects : Research shows that imidazo[1,2-a]pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as phospholipase A (PLA) and cyclooxygenase enzymes .
- Gene Expression Modulation : Imidazo[1,2-a]pyridine derivatives may alter gene expression profiles related to cell proliferation and apoptosis. This modulation can lead to enhanced cell death in cancer cells while sparing normal cells .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of this compound on MDA-MB-231 triple-negative breast cancer cells reported an IC value of approximately 0.126 μM. This indicates potent inhibitory activity compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU), which had higher IC values in the same cell line .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial efficacy, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics, highlighting its potential as a new antimicrobial agent .
Research Findings Summary
A comprehensive review of literature from various databases including PubMed and Scopus indicates that imidazo[1,2-a]pyridine derivatives are continuously being synthesized and evaluated for their biological activities. The following table summarizes key findings regarding their therapeutic potentials:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, and what methodologies ensure high purity?
- Answer: The compound is often synthesized via one-pot multicomponent reactions involving precursors like 2-cyanoacetate derivatives and aromatic diamines. For example, a three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature yields structurally related imidazo[1,2-a]pyridine derivatives . Another approach involves aza-Wittig reactions followed by recrystallization from ethanol/dichloromethane mixtures to obtain crystalline products suitable for X-ray diffraction . Purity optimization includes using catalytic Lewis acids (e.g., VO(acac)₂) to minimize side reactions and employing chromatographic or recrystallization techniques .
Q. How is the structural characterization of this compound performed?
- Answer: Structural elucidation relies on:
- X-ray crystallography to confirm coplanarity of the imidazo[1,2-a]pyridine core and substituent orientations (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity, such as methyl or aryl groups at C-2/C-6 positions .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What analytical techniques are critical for assessing purity and stability during synthesis?
- Answer:
- HPLC/GC-MS for quantifying impurities and monitoring reaction progress .
- TLC with UV visualization to track intermediates in multicomponent reactions .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for derivatives intended for pharmaceutical applications .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized to functionalize the imidazo[1,2-a]pyridine core at the C-3 position?
- Answer: Selective C-3 acylation requires:
- Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to activate acetylating agents while avoiding over-acylation .
- Solvent optimization (e.g., dichloroethane or DMF) to enhance electrophilic substitution kinetics .
- Parallel synthetic libraries to screen substituent effects on reaction efficiency and yield .
Q. What challenges arise in achieving high yields during methylenation or cross-coupling reactions involving this compound?
- Answer: Key challenges include:
- Competitive side reactions , such as dimerization or oxidation, which can be mitigated using iodine(III) reagents (e.g., PhI(OAc)₂) as oxidants .
- Stereochemical control in prochiral intermediates, addressed via chiral auxiliaries or asymmetric catalysis .
- Scale-up limitations due to exothermic reactions; gram-scale protocols recommend slow reagent addition and temperature-controlled setups .
Q. How is the biological activity of this compound derivatives evaluated in preclinical studies?
- Answer:
- In vitro assays : Screen for antimicrobial/anti-inflammatory activity using bacterial growth inhibition or COX-2 enzymatic assays .
- PET imaging : Radiolabeled analogs (e.g., ¹⁸F-PBR111) are used to study target engagement (e.g., TSPO receptors in atherosclerosis models) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide lead optimization .
Q. How should researchers address contradictory data in literature regarding reaction yields or biological activity?
- Answer:
- Replicate key experiments under standardized conditions (e.g., solvent purity, catalyst batch) to identify variability sources .
- Comparative meta-analysis of crystallographic (e.g., Cambridge Structural Database) and spectroscopic data to resolve structural ambiguities .
- Mechanistic studies (e.g., DFT calculations) to explain divergent outcomes in similar reactions, such as solvent-dependent regioselectivity .
Propriétés
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNXCZZKZRJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457592 | |
Record name | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101820-69-3 | |
Record name | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.